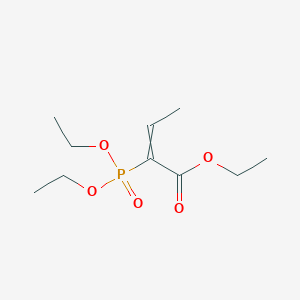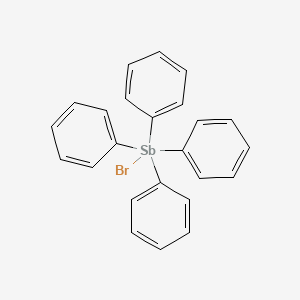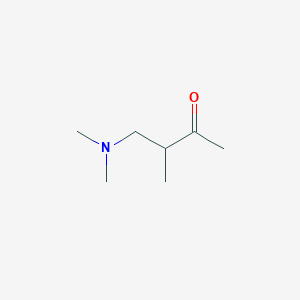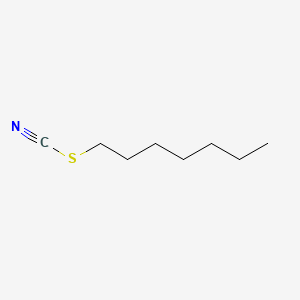![molecular formula C13H8BrNO2 B1607252 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- CAS No. 4116-90-9](/img/structure/B1607252.png)
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl-
Overview
Description
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- is a useful research compound. Its molecular formula is C13H8BrNO2 and its molecular weight is 290.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-N-methyl-1,8-naphthalimide is copper ions (Cu2+) . Copper ions are essential trace elements for living organisms and play a significant role in many key physiological and pathological processes .
Mode of Action
4-Bromo-N-methyl-1,8-naphthalimide, synthesized from 4-bromo-1,8-naphthalic anhydride, acts as a fluorescent probe . It exhibits a “turn-off” detection mechanism for Cu2+ in acetonitrile solution . The fluorescence intensity of the compound shows a good linear relationship with the Cu2+ concentration . During the reaction process, the compound and Cu2+ form a 1:1 complex .
Biochemical Pathways
It is known that the compound interacts with copper ions, which are involved in various biochemical processes, including redox reactions and signal transduction .
Result of Action
The interaction of 4-Bromo-N-methyl-1,8-naphthalimide with Cu2+ results in a significant fluorescence enhancement . This property makes the compound useful as a fluorescent probe for detecting Cu2+ in various applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-N-methyl-1,8-naphthalimide. For instance, the presence of other metal ions can interfere with the compound’s ability to detect Cu2+ . The compound exhibits excellent anti-interference properties, allowing it to function effectively even in the presence of other metal ions .
Biochemical Analysis
Biochemical Properties
4-Bromo-N-methyl-1,8-naphthalimide shows high stability and various fluorescence properties under different conditions . It has been synthesized via an aromatic nucleophilic substitution reaction . Its photophysical properties have been investigated in solvents with different polarity and in aqueous media . This compound shows a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features make it an excellent labeling reagent in the biological system .
Cellular Effects
The rich photophysical properties of 4-Bromo-N-methyl-1,8-naphthalimide make it a prime candidate as a probe to monitor its binding to biomolecules . This also makes it useful for monitoring its uptake and location within cells without the use of co-staining . In the anticancer research area, functionalized 4-Bromo-N-methyl-1,8-naphthalimide derivatives have attracted much attention due to their binding capability to DNA and exhibiting anticancer activities along with high stability under physiological conditions .
Molecular Mechanism
The molecular mechanism of 4-Bromo-N-methyl-1,8-naphthalimide involves the generation of radical anions via photo-induced electron transfer from carboxylate to the naphthalimide derivative . This generation of the naphthalimide-based radical anion has been verified by 1H NMR and cyclic voltammetry analyses .
Temporal Effects in Laboratory Settings
Its high stability and various fluorescence properties under different conditions suggest that it may have long-term effects on cellular function .
Properties
IUPAC Name |
6-bromo-2-methylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO2/c1-15-12(16)8-4-2-3-7-10(14)6-5-9(11(7)8)13(15)17/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQFUJMBLJZBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063311 | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4116-90-9 | |
| Record name | 4-Bromo-N-methyl-1,8-naphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4116-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004116909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-methyl-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide](/img/structure/B1607172.png)
![2-[Hydroxy(diphenyl)methyl]butanenitrile](/img/structure/B1607176.png)










